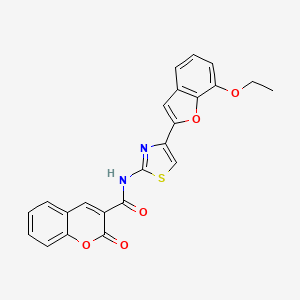
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also features a thiadiazole ring, which is often found in various medicinal chemistry contexts due to its diverse biological activities.
Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, like the studied compound, which contain aromatic rings and potentially bioactive moieties, have been synthesized and evaluated for potential carcinogenicity. One study synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays to predict potential carcinogenicity. The compounds showed activity profiles consistent with their chemical nature, suggesting a possibility of carcinogenicity, although their behavior in vivo was uncertain, highlighting the importance of structural components in determining biological activity (Ashby et al., 1978).
Quinazoline Derivatives and Medicinal Chemistry
Quinazoline derivatives, which share structural similarities with the compound of interest through the presence of heterocyclic rings, have been extensively studied for their biological activities. A review on quinazoline-4(3H)-ones highlighted their significance in medicinal chemistry, citing their presence in over 200 naturally occurring alkaloids and their diverse pharmacological activities. The review suggests that modifications to the quinazoline nucleus can lead to new potential medicinal agents, a concept potentially applicable to research on similar heterocyclic compounds (Tiwary et al., 2016).
Acetamide and Formamide Derivatives
Research on acetamide, formamide, and their derivatives, including dimethyl and mono-methyl variations, has expanded significantly over the years. A review updated the toxicological data on these chemicals, which are of commercial importance. The study reviewed their biological consequences in humans, indicating the ongoing interest in the biological effects of such compounds and the relevance of structural features to their toxicological profiles (Kennedy, 2001).
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-14-22-23-20(27-14)21-19(25)13-26-18-12-24(11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18/h2-10,12H,11,13H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYSPXRPJXJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

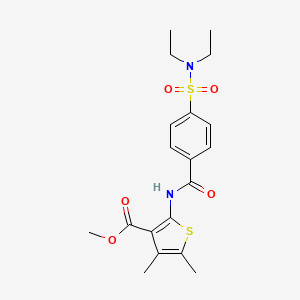
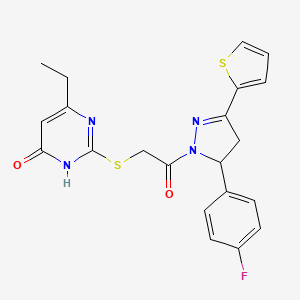
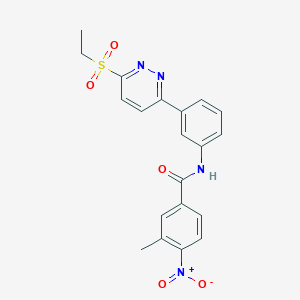
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)


![7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2399092.png)

![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)

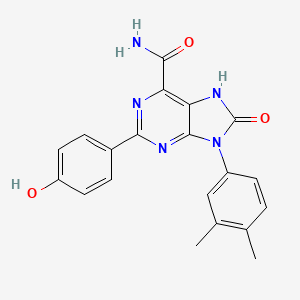
![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
